![molecular formula C10H11Cl2N3 B13967072 6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with butyl and dichloro substituents at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione as the starting material.
Chlorination: The dione is subjected to chlorination using reagents such as phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours.
Butylation: The chlorinated intermediate is then reacted with butylating agents under suitable conditions to introduce the butyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and butylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
科学研究应用
Medicinal Chemistry: It has shown promise as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It has been used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
5,7-Dichloropyrazolo[1,5-a]pyrimidine: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
6-Methyl-5,7-dichloropyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of a butyl group, which may affect its reactivity and interaction with molecular targets.
6-Phenyl-5,7-dichloropyrazolo[1,5-a]pyrimidine:
Uniqueness
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to the presence of the butyl group, which enhances its hydrophobicity and may improve its ability to interact with lipid membranes and hydrophobic pockets in proteins. This structural feature can lead to distinct biological activities and applications compared to its analogs.
属性
分子式 |
C10H11Cl2N3 |
|---|---|
分子量 |
244.12 g/mol |
IUPAC 名称 |
6-butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11Cl2N3/c1-2-3-4-7-9(11)14-8-5-6-13-15(8)10(7)12/h5-6H,2-4H2,1H3 |
InChI 键 |
MPPLJHRKULJFFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N2C(=CC=N2)N=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


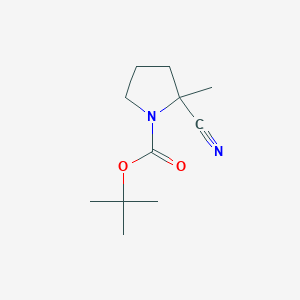
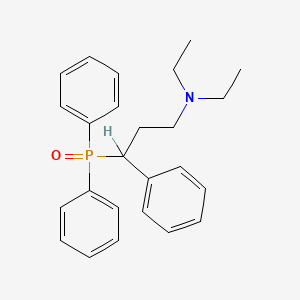
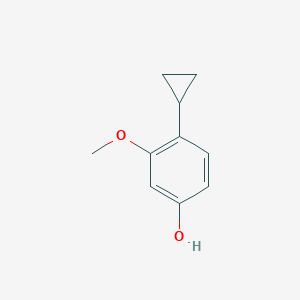
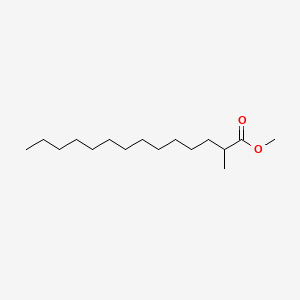
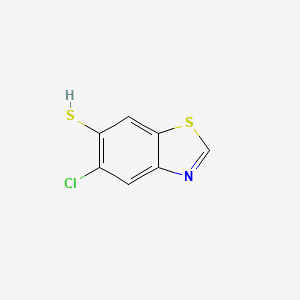
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
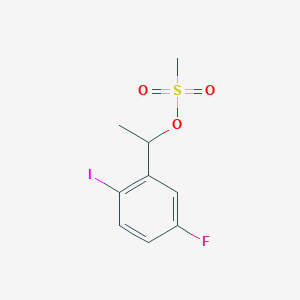
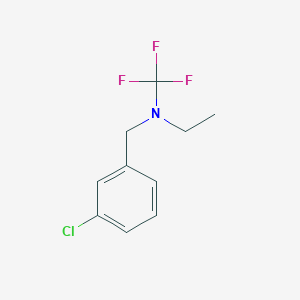
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
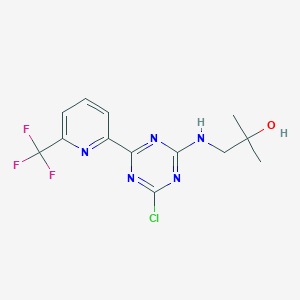
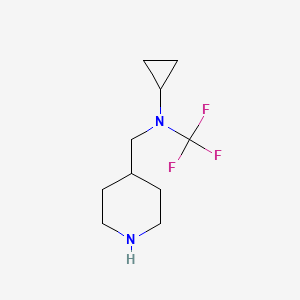
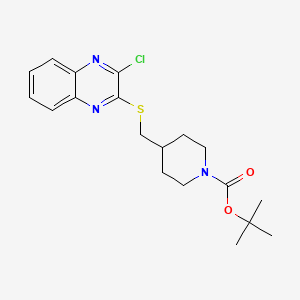
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
